molecular formula C4H7ClO3 B13194426 Chloromethyl 2-methoxyacetate

Chloromethyl 2-methoxyacetate

Katalognummer: B13194426
Molekulargewicht: 138.55 g/mol
InChI-Schlüssel: YXUTZZZEPDCLPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloromethyl 2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloromethyl and methoxyacetate functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethyl 2-methoxyacetate can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Chloromethyl 2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chloromethyl 2-methoxyacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of chloromethyl 2-methoxyacetate involves the formation of reactive intermediates such as chloromethyl cations and methoxyacetate anions. These intermediates can undergo various reactions, including nucleophilic substitution and electrophilic addition, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Chloromethyl 2-methoxyacetate can be compared with similar compounds such as:

    Chloromethyl methyl ether: Similar in reactivity but lacks the methoxyacetate group.

    Methoxyacetic acid: Contains the methoxyacetate group but lacks the chloromethyl group.

    Chloromethyl acetate: Similar structure but lacks the methoxy group.

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations .

Conclusion

This compound is a valuable compound in both research and industrial applications Its unique combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis

Eigenschaften

Molekularformel

C4H7ClO3

Molekulargewicht

138.55 g/mol

IUPAC-Name

chloromethyl 2-methoxyacetate

InChI

InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3

InChI-Schlüssel

YXUTZZZEPDCLPW-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.